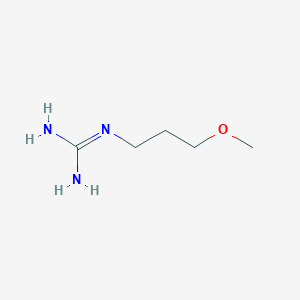

2-(3-Methoxypropyl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methoxypropyl)guanidine is a chemical compound with the molecular formula C5H13N3O . It is used in scientific research and exhibits fascinating properties that can be applied in various fields, including pharmaceuticals and organic synthesis.

Synthesis Analysis

Guanidines, such as 2-(3-Methoxypropyl)guanidine, can be synthesized through various methods. One approach involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves a one-pot synthesis of diverse N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines .Direcciones Futuras

Guanidines, including 2-(3-Methoxypropyl)guanidine, have potential applications in various fields, including pharmaceuticals and organic synthesis. Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the compound’s mechanism of action .

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Methoxypropyl)guanidine are post-ganglionic adrenergic nerves . It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Mode of Action

2-(3-Methoxypropyl)guanidine interacts with its targets by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors . It triggers cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP .

Biochemical Pathways

The affected biochemical pathways involve the sympathetic nervous system and the adrenergic neurotransmission . The compound’s action on these pathways leads to a decrease in blood pressure and heart rate, which are the downstream effects of inhibiting norepinephrine release .

Pharmacokinetics

Guanidine derivatives are generally known to be rapidly absorbed and distributed

Result of Action

The result of 2-(3-Methoxypropyl)guanidine’s action is a decrease in blood pressure and heart rate due to its inhibitory effect on the release of norepinephrine . It also displays efficient antibacterial activity against Gram-positive pathogens and Gram-negative pathogens with permeabilized outer membranes .

Propiedades

IUPAC Name |

2-(3-methoxypropyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-9-4-2-3-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVXYGKHDSKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropyl)guanidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)